molecular formula C11H19NO3 B13089605 Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13089605
M. Wt: 213.27 g/mol
InChI Key: MHJGZDJHYJWOBG-UHFFFAOYSA-N
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Description

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate (CAS: 1876925-69-7) is a spirocyclic compound featuring a unique 4.4 ring system with two four-membered rings fused at a single atom. Its structure includes:

  • 1,1-dimethyl groups on the spiro junction.
  • A 2-oxa (oxygen) and 7-aza (nitrogen) heteroatom arrangement.
  • A methyl ester at position 7.

Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol .

This compound’s spirocyclic framework and functional groups make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules with constrained geometries.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2)11(4-5-15-10)7-12-6-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3

InChI Key

MHJGZDJHYJWOBG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)CNCC2C(=O)OC)C

Origin of Product

United States

Preparation Methods

Precursor Preparation and Cyclization

  • Starting materials often include amino alcohols or amino acids that provide the nitrogen and oxygen atoms required for the spirocyclic framework.
  • The intramolecular cyclization step is crucial and is typically catalyzed under mild conditions to form the spiro ring system. For example, cyclization can be promoted by base or acid catalysis, or via transition metal catalysis depending on the precursor.

Ester Formation

  • The methyl ester at the 9-position is typically introduced via esterification reactions, often by treating the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, direct use of methyl ester-containing precursors can be employed.

Protecting Group Strategies

  • Protecting groups such as Boc (tert-butoxycarbonyl) are often used on the nitrogen to prevent unwanted side reactions during ring formation and substitution steps.
  • Deprotection is performed under acidic conditions after the key transformations are complete.

Representative Synthetic Route (Literature-Based)

A representative synthesis, adapted from related spirocyclic compound syntheses, is outlined below:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of amino alcohol precursor Starting from 3-butynylamine hydrochloride, base (K2CO3), and haloesters in MeCN, room temperature Formation of alkynyl esters or amino esters
2 Cyclization to form spiro ring Intramolecular cyclization under basic or acidic catalysis, sometimes using triphosgene or other coupling agents Formation of spirocyclic lactams or lactones
3 Introduction of 1,1-dimethyl groups Alkylation with methyl iodide or methylating agents under controlled conditions 1,1-dimethyl substitution on nitrogen
4 Esterification Treatment with methanol and acid catalyst Methyl ester formation at carboxyl position
5 Deprotection (if applicable) Acidic conditions to remove Boc or other protecting groups Free amine or desired functional group revealed

This route is consistent with methodologies used in the synthesis of related spirocyclic compounds, as reported in peer-reviewed organic synthesis literature.

Experimental Conditions and Yields

  • Typical reaction temperatures range from room temperature to 50 °C for cyclization and alkylation steps.
  • Reaction times vary from several hours to overnight depending on the step.
  • Yields for key steps such as cyclization and coupling range from 40% to 85%, depending on the substrate and conditions.
  • Purification is commonly achieved by flash column chromatography using hexane/ethyl acetate mixtures.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Notes
Amino alcohol/ester precursor Alkylation, esterification K2CO3, haloesters, MeCN, room temp 60-75 Starting point for spiro ring formation
Spiro ring cyclization Intramolecular cyclization Acid/base catalysis, triphosgene, mild heating 40-85 Critical step for spiro structure
1,1-Dimethyl substitution Alkylation Methyl iodide or methylating agent, base 50-80 Controlled to avoid over-alkylation
Ester formation Esterification Methanol, acid catalyst 70-90 Final functional group installation
Deprotection (if used) Acidic cleavage TFA or HCl 80-95 Removes protecting groups cleanly

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new spirocyclic derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its spirocyclic structure is known to enhance biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of spirocyclic compounds exhibit significant anticancer properties. In vitro studies have shown that modifications to the methyl group can enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique structural features.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the spirocyclic structure.
  • Functional Group Modifications : Allowing for the introduction of various functional groups that can tailor the compound’s properties for specific applications.

Material Science

In material science, this compound is being investigated for its potential use in polymer chemistry.

Polymerization Studies

The compound's ability to participate in polymerization reactions can lead to the development of novel materials with enhanced mechanical properties and thermal stability.

Agrochemicals

The compound's structural characteristics may also find applications in agrochemicals, particularly as potential pesticides or herbicides.

Research Insights

Studies are ongoing to evaluate the efficacy of spirocyclic compounds in pest control formulations, focusing on their ability to disrupt biological processes in target organisms.

Table 1: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer agent developmentEnhanced biological activity
Organic SynthesisBuilding block for complex moleculesVersatile synthetic pathways
Material ScienceDevelopment of novel polymersImproved mechanical properties
AgrochemicalsPotential use in pesticides/herbicidesTargeted pest control

Table 2: Synthetic Pathways Overview

Synthetic MethodKey Reagents/ConditionsExpected Outcome
Cyclization ReactionAppropriate precursorsFormation of spirocyclic structure
Functional Group ModificationVarious reagentsTailored properties for specific uses

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues

Ethyl 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
  • Key Differences :
    • Substituents: Benzyl group on nitrogen (vs. dimethyl groups in the target compound).
    • Ester Chain: Ethyl ester (vs. methyl ester).
  • Ethyl ester may slow hydrolysis compared to methyl, altering metabolic stability .
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride
  • Key Differences :
    • Free carboxylic acid (vs. methyl ester).
    • Hydrochloride salt form.
  • Impact :
    • Enhanced water solubility due to ionic character.
    • Acidic group may improve binding to polar targets (e.g., enzymes) .
9-Ethyl-(2-Boc)-2,7-diazaspiro[4.4]nonane-9-carboxylate
  • Key Differences :
    • Diazaspiro system (two nitrogens vs. oxa/aza).
    • tert-Butoxycarbonyl (Boc) protecting group.
  • Boc group facilitates selective deprotection in synthetic routes .
Methyl-3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate
  • Key Differences :
    • Bicyclo[3.3.1] framework (vs. spiro[4.4]).
    • Diaza (two nitrogens) system.
  • Impact :
    • Bicyclic structure imposes distinct conformational constraints.
    • Dual nitrogen atoms may enhance basicity and metal coordination .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Solubility & Stability
Target Compound C₁₁H₁₉NO₃ 213.27 Spiro[4.4], dimethyl, methyl ester Likely moderate lipophilicity
Ethyl 7-Benzyl-2-oxa-7-azaspiro[...] C₁₆H₂₁NO₃ 275.34 Benzyl, ethyl ester High lipophilicity
2-Oxa-7-azaspiro[...]carboxylic Acid HCl C₈H₁₄ClNO₃ 207.66 Carboxylic acid, hydrochloride salt High water solubility
9-Ethyl-(2-Boc)-2,7-diazaspiro[...] C₁₄H₂₅N₂O₄ 285.36 Boc-protected diazaspiro Stable under basic conditions

Biological Activity

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₀H₁₇N₁O₃
Molecular Weight199.25 g/mol
CAS Number1876925-69-7

The structure features a spirocyclic arrangement that contributes to its biological activity by potentially interacting with various biological targets.

Biological Activity

This compound exhibits several biological activities that are significant in pharmacological research:

  • GPR119 Agonism :
    • Similar compounds in the 7-azaspiro series have been evaluated for their ability to activate GPR119, a receptor implicated in glucose homeostasis and insulin secretion. For instance, derivatives have shown promising glucose-lowering effects in diabetic models, suggesting that this compound may also possess similar agonistic properties .
  • Anticancer Potential :
    • The spirocyclic structure is hypothesized to enhance binding affinity to specific enzymes overexpressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Compounds designed with similar frameworks have demonstrated effective inhibition of cancer cell proliferation .
  • Neuroprotective Effects :
    • Preliminary studies indicate that spirocyclic compounds can exhibit neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: GPR119 Agonists

A study focused on the synthesis and evaluation of novel GPR119 agonists found that specific modifications to the azaspiro framework significantly enhanced biological activity. The optimized compounds demonstrated improved pharmacokinetic profiles and effective glucose-lowering effects in diabetic rat models .

Case Study 2: Anticancer Activity

Research involving related spirocyclic compounds showed that they could effectively inhibit NQO1 activity, leading to reduced viability of cancer cell lines. The introduction of the oxetane moiety was crucial for enhancing binding interactions with the target enzyme .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following general synthetic route has been established:

  • Formation of the Spirocyclic Core :
    • Initial reactions involve forming the azaspiro framework through cyclization of appropriate precursors.
  • Introduction of Functional Groups :
    • Subsequent steps include esterification to introduce the carboxylate moiety and methylation to achieve the desired methyl groups on the nitrogen atoms.
  • Purification :
    • Final products are purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

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